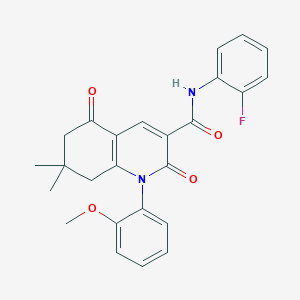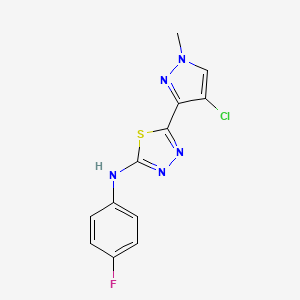![molecular formula C27H23N3O3S B10897343 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10897343.png)
2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a tetrahydroquinoline core, making it an interesting subject for chemical and pharmacological studies.
准备方法
The synthesis of 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxyphenylacetic acid with an appropriate amine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the dioxopyrrolidinyl ring.
Thioether Formation: The dioxopyrrolidinyl intermediate is then reacted with a thiol to introduce the sulfanyl group.
Quinoline Formation: The final step involves the formation of the tetrahydroquinoline core through a cyclization reaction with a suitable precursor.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents, such as halogens or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dioxopyrrolidinyl ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to induce therapeutic effects.
相似化合物的比较
Similar compounds to 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile include:
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds have similar structural features and are studied for their antioxidant and antimicrobial potential.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound shares the methoxyphenyl group and is investigated for its biological activities.
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has similar functional groups and is studied for its medicinal properties.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties.
属性
分子式 |
C27H23N3O3S |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C27H23N3O3S/c1-33-22-10-8-21(9-11-22)30-25(31)15-24(27(30)32)34-26-20(16-28)14-19-13-18(7-12-23(19)29-26)17-5-3-2-4-6-17/h2-6,8-11,14,18,24H,7,12-13,15H2,1H3 |
InChI 键 |
XXGKMGOFSRDVMS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=C4CC(CCC4=N3)C5=CC=CC=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B10897261.png)
![3-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B10897263.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B10897280.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10897284.png)
![2-{(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B10897285.png)
![2-{(5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10897292.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B10897305.png)
![(2-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10897309.png)
![[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenoxy]acetic acid](/img/structure/B10897315.png)

![N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10897327.png)
![N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B10897329.png)
![N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine](/img/structure/B10897331.png)
